Cromolyn

Overview

Description

Cromoglicic acid, also known as cromolyn, cromoglycate, or cromoglicate, is a compound traditionally described as a mast cell stabilizer. It is commonly marketed as the sodium salt sodium cromoglicate or this compound sodium. This drug prevents the release of inflammatory chemicals such as histamine from mast cells and is used in the prophylactic treatment of both allergic and exercise-induced asthma .

Mechanism of Action

Target of Action

Cromolyn, also known as Cromoglicic acid, primarily targets mast cells . Mast cells are a type of white blood cell that plays a crucial role in the body’s immune response. They contain granules rich in histamine and heparin and are involved in the inflammatory response and the creation of allergies .

Mode of Action

This compound acts by inhibiting the release of chemical mediators from sensitized mast cells . It prevents the release of inflammatory chemicals such as histamine from mast cells . This drug is traditionally described as a mast cell stabilizer .

Biochemical Pathways

This compound targets multiple proteins upstream of PI3K/Akt/mTOR, NF‑κB, and GSK‑3β signaling pathways to affect cytokine, chemokine, and fibrosis-related protein expression . It dramatically reduces the secretion of a wide spectrum of inflammatory mediators, which included cytokines such as IL‑1β, IL‑6, IL‑8 and IFN‑γ, and chemokines such as CXCL10, CCL2, CCL3 and CCL4 .

Pharmacokinetics

This compound has a bioavailability of 1% and an elimination half-life of 1.3 hours . It requires administration four times daily . It is used in various forms such as a nasal spray, oral, inhaled, and eye drops .

Result of Action

This compound selectively and significantly suppresses the proliferation of cancer cells in a dose-dependent manner . It exhibits higher effectiveness and selectivity in inducing apoptosis in cancer cells . In mice bearing colon cancer, this compound reduced the tumor volume and tumor weight . It also promotes microglial phagocytosis and neurite outgrowth .

Biochemical Analysis

Biochemical Properties

Cromolyn has shown valuable anti-cancer effects in several studies . It selectively and significantly suppresses the proliferation of cancer cells in a dose-dependent manner . It interacts with various enzymes and proteins, including glycogen synthase kinase-3b , and has been observed to inhibit the degradation of p53, a key protein in controlling cell growth, and induces apoptosis as programmed cell death .

Cellular Effects

This compound has been found to have significant effects on various types of cells. It reduces the release of substances in the body that cause symptoms such as diarrhea, stomach pain, nausea, vomiting, flushing, itching, and headache . It also dramatically reduces the secretion of a wide spectrum of inflammatory mediators, which included cytokines such as IL‐1β, IL‐6, IL‐8 and IFN‐γ, and chemokines such as CXCL10, CCL2, CCL3 and CCL4 .

Molecular Mechanism

This compound works by inhibiting the release of chemical mediators from sensitized mast cells . It prevents the release of inflammatory chemicals such as histamine from mast cells . In addition, it has been found to inhibit the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to have temporal effects. For instance, it has been found to selectively suppress the proliferation of cancer cells in a dose-dependent manner . Under the conditions tested, this compound did not inhibit those mast cell-dependent responses in mice .

Dosage Effects in Animal Models

In animal models, this compound has shown to have dosage-dependent effects. For instance, in mice bearing colon cancer, this compound reduced the tumor volume and tumor weight compared to the negative control group . These values were not statistically significant .

Metabolic Pathways

It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α .

Transport and Distribution

This compound is transported and distributed within cells and tissuesOne study suggested that an amino acid derivative, sodium N-[8-(2-hydroxybenzoyl) amino] caprylate (SNAC), could enhance the oral absorption of this compound .

Subcellular Localization

It is known that this compound inhibits the secretion of inflammatory cytokines by human microglia (HMC3) following their activation by the inflammatory cytokine TNF‐α . This suggests that this compound may localize to the sites of cytokine production within the cell.

Preparation Methods

Cromoglicic acid can be synthesized through various methods. One common synthetic route involves the reaction of 2,6-dihydroxyacetophenone with diethyl oxalate in the presence of an alkali metal alkoxide and absolute ethanol . Industrial production methods often involve similar chemical reactions but are scaled up to accommodate larger quantities and ensure purity and consistency.

Chemical Reactions Analysis

Cromoglicic acid undergoes several types of chemical reactions, including:

Oxidation: Cromoglicic acid can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert cromoglicic acid into different reduced forms.

Substitution: Substitution reactions can occur, where specific functional groups in cromoglicic acid are replaced with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cromoglicic acid has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Studied for its effects on mast cells and its role in preventing the release of inflammatory chemicals.

Medicine: Used in the treatment of asthma, allergic reactions of the eyes and nose, and other mast cell reactions. .

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

Cromoglicic acid is unique in its ability to stabilize mast cells and prevent the release of inflammatory mediators. Similar compounds include:

Ketotifen: Another mast cell stabilizer used in the treatment of allergic conditions.

Nedocromil: A compound with similar mast cell-stabilizing properties.

Lodoxamide: Used in the treatment of allergic conjunctivitis and has similar effects on mast cells.

Cromoglicic acid stands out due to its specific mechanism of action and its wide range of applications in both medical and industrial fields .

Biological Activity

Cromolyn sodium, a mast cell stabilizer, has been widely recognized for its role in managing allergic conditions, particularly asthma. Recent research has expanded its potential applications beyond traditional uses, revealing significant biological activities that may contribute to therapeutic interventions in various diseases, including Alzheimer’s disease and cancer. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by stabilizing mast cells and inhibiting their degranulation, which prevents the release of inflammatory mediators such as histamine and leukotrienes. This mechanism is crucial for mitigating allergic responses and bronchoconstriction associated with asthma . Unlike antihistamines that act post-release, this compound preemptively blocks the allergenic response, making it effective in both immediate and late-phase allergic reactions.

Applications in Alzheimer's Disease

Recent studies have highlighted the potential of this compound in neurodegenerative conditions, particularly Alzheimer’s disease (AD). A notable study demonstrated that this compound significantly reduced levels of amyloid-beta (Aβ) plaques in transgenic mouse models of AD. Specifically:

- Study Findings :

- Reduction of Aβ Levels : this compound treatment resulted in a reduction of insoluble Aβ40 and Aβ42 levels by approximately 98.7% and 99.6%, respectively, compared to control groups .

- Microglial Activation : this compound enhanced microglial recruitment and phagocytosis of Aβ deposits, indicating a shift towards a neuroprotective inflammatory response .

Table 1: Effects of this compound on Aβ Levels in Tg2576 Mice

| Treatment Type | Aβ40 Reduction (%) | Aβ42 Reduction (%) | Aβ38 Increase (%) |

|---|---|---|---|

| Low-dose | 92.4 | 94.8 | 402.0 |

| High-dose | 98.7 | 99.6 | 191.6 |

Anticancer Activity

This compound has also shown promise as an anticancer agent, particularly in colon cancer. Research indicates that it inhibits the proliferation of colon cancer cells effectively:

- Efficacy : In vitro studies demonstrated that this compound's effectiveness is comparable to doxorubicin, a standard chemotherapy drug .

- Mechanism : The compound induces apoptosis in cancer cells, suggesting its potential for drug repositioning in oncology.

Table 2: Comparative Efficacy of this compound vs Doxorubicin

| Drug | Cell Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| This compound | Strong | Significant |

| Doxorubicin | Competitive | High |

Case Studies and Clinical Implications

- Case Study on Allergic Reactions :

-

Clinical Trials :

- Ongoing clinical trials are investigating the use of this compound in combination therapies for AD and various cancers, aiming to explore its multifaceted biological activities further.

Properties

IUPAC Name |

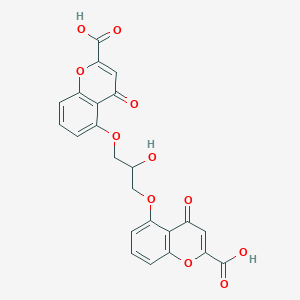

5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-hydroxypropoxy]-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16O11/c24-11(9-31-14-3-1-5-16-20(14)12(25)7-18(33-16)22(27)28)10-32-15-4-2-6-17-21(15)13(26)8-19(34-17)23(29)30/h1-8,11,24H,9-10H2,(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMZMKUWMOSJXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)O)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16O11 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15826-37-6 (Parent) | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4022860 | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chromoglicic acid is a solid. (NTP, 1992), Solid | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

ODORLESS; HYGROSCOPIC; TASTELESS BUT WITH SLIGHTLY BITTER AFTERTASTE; MELTS @ ABOUT 261 °C; INSOL IN ORG SOLVENTS; DOES NOT EXHIBIT POLYMORPHISM; PKA DIFFICULT TO MEASURE BUT BELIEVED BY ANALOGY WITH SIMILAR MONOCHROMES TO BE ABOUT 1.5 TO 2; SOME DEGRADATION PRODUCTS CAN BE DETECTED AFTER PROLONGED EXPOSURE TO UV LIGHT; UNSTABLE IN ALKALINE SOLN /CROMOLYN DISODIUM/, 100 MG SOL IN 1 ML WATER @ 20 °C; PRACTICALLY INSOL IN CHLOROFORM & ALCOHOL /CROMOLYN DISODIUM/, 3.58e-02 g/L | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Cromoglicate inhibits degranulation of mast cells, subsequently preventing the release of histamine and slow-reacting substance of anaphylaxis (SRS-A), mediators of type I allergic reactions. Cromoglicate also may reduce the release of inflammatory leukotrienes. Cromoglicate may act by inhibiting calcium influx., One important action of cromolyn is believed to be the inhibition of pulmonary mast cell degranulation in response to a variety of stimuli, including the interaction between cell-bound IgE and specific antigen. ... The release of histamine and other granular contents, as well as the production of leukotrienes, can be shown to be markedly reduced in vitro by cromolyn. However, its efficacy and potency are highly dependent on the source of the mast cells., ... Attention has been focused on the ability of cromolyn to reverse various functional changes in leukocytes obtained from the blood of asthmatic subjects undergoing allergen challenge, such as increased expression of membrane-bound receptors., ... Low concentrations (100 nM) of cromolyn can suppress completely the activation effects of chemoattractant peptides of human neutrophils, eosinophils, or monocytes., The mechanisms of action of cromolyn remain relatively poorly defined. Most attention has been focused on the ability of cromolyn to reduce the accumulation of intracellular Ca +2 induced by antigen in sensitized mast cells. One biochemical correlate of the reduction of histamine release from mast cells by cromolyn is the enhanced phosphorylation of a 78,000-dalton protein. Unfortunately, these observations have been made using rather high concn of cromolyn (50 to 200 uM), and their relationship to therapeutic response has yet to be established., For more Mechanism of Action (Complete) data for CROMOLYN (6 total), please visit the HSDB record page. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals from ethanol + ether | |

CAS No. |

16110-51-3 | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromolyn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cromoglicic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cromolyn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cromoglicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CROMOLYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0TK0FS77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

421 to 423 °F (NTP, 1992), 241-242 °C (decomposes), WHITE OR CREAMY-WHITE POWDER; MP: 241-242 °C (DECOMPOSES), 241 - 242 °C | |

| Record name | CHROMOGLICIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cromoglicic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01003 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CROMOLYN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cromoglicic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of cromolyn sodium?

A1: this compound sodium is classified as a mast cell stabilizer. It primarily acts by preventing the degranulation of mast cells, effectively blocking the release of inflammatory mediators such as histamine and leukotrienes. [, , , , ]

Q2: Does this compound sodium have any effects beyond mast cell stabilization?

A2: While primarily known for its action on mast cells, research suggests this compound sodium may influence other cell types involved in inflammation. Additionally, studies have shown its ability to interfere with the interaction of S100P and RAGE in pancreatic cancer models. [, , , ]

Q3: How does the inhibition of mast cell degranulation translate to clinical benefits in asthma?

A3: By preventing the release of inflammatory mediators, this compound sodium can block both the early and late asthmatic responses triggered by allergens and exercise. This translates to reduced bronchospasm, inflammation, and airway hyperreactivity in asthmatic patients. [, , , , ]

Q4: Can this compound sodium reverse an ongoing asthmatic attack?

A4: this compound sodium is primarily used for prophylaxis. While it effectively prevents the release of inflammatory mediators, it is not as effective in reversing bronchospasm once it has already occurred. Therefore, it is not the preferred treatment for acute asthma attacks. [, , ]

Q5: How does this compound sodium affect airway temperature during cold air challenge?

A5: Studies have shown that this compound sodium can attenuate the bronchoconstriction induced by airway cooling. Research suggests that this protective effect might be linked to this compound sodium's influence on respiratory heat exchange, potentially through a direct or indirect effect on the bronchial vasculature. []

Q6: What is the molecular formula and weight of this compound sodium?

A6: The molecular formula for this compound sodium is C23H14Na2O11. Its molecular weight is 512.33 g/mol. []

Q7: Are there any studies characterizing the self-association properties of this compound sodium in solution?

A7: Yes, nuclear magnetic resonance (NMR) spectroscopy studies have been conducted to characterize the self-association of this compound sodium in aqueous solutions. These studies reveal inter-molecular ring-stacking association accompanied by intra-molecular conformational changes, particularly at concentrations above 10 mg/mL. []

Q8: What are the common routes of administration for this compound sodium?

A8: this compound sodium is administered through various routes, including inhalation (MDI, Spinhaler, nebulizer), intranasal, and topical application. The choice of route depends on the specific condition being treated. [, , , , ]

Q9: Have there been efforts to develop novel drug delivery systems for this compound sodium?

A9: Yes, research exploring novel drug delivery systems for this compound sodium, such as nanoparticle-based formulations, has been conducted. These systems aim to improve drug release profiles and potentially enhance therapeutic outcomes. []

Q10: What conditions are commonly treated with this compound sodium?

A10: this compound sodium is primarily indicated for prophylactic management of mild to moderate asthma. It is also used for exercise-induced asthma, allergic rhinitis, and allergic conjunctivitis. [, , , , ]

Q11: How effective is this compound sodium compared to other asthma medications like theophylline?

A11: Studies have shown that this compound sodium is as effective as theophylline in controlling asthma symptoms, with potentially fewer side effects, particularly in children. [, ]

Q12: Can this compound sodium be used in combination with other asthma medications?

A12: Yes, this compound sodium is often used in combination with other asthma medications like inhaled corticosteroids and beta-agonists. In some cases, it may allow for a reduction in the required dosage of these medications. [, , ]

Q13: What is the evidence for using this compound sodium in treating vernal keratoconjunctivitis?

A14: Studies have investigated the use of topical this compound sodium in treating vernal keratoconjunctivitis (VKC), an allergic eye condition. While some studies suggest it may offer benefits in reducing symptoms, other research indicates that alternative treatments like ketotifen fumarate might be more effective. [, ]

Q14: What is the safety profile of this compound sodium?

A15: this compound sodium is generally well-tolerated, with a favorable safety profile. Adverse effects are typically mild and infrequent. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.